REACTION_CXSMILES
|
[Cl:1]Cl.[F:3][C:4]([F:15])([F:14])[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[CH:7]([Cl:9])[Cl:8].II>>[F:3][C:4]([F:14])([F:15])[C:5]1[CH:13]=[C:12]([Cl:1])[CH:11]=[CH:10][C:6]=1[CH:7]([Cl:9])[Cl:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
570 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C(Cl)Cl)C=CC=C1)(F)F
|
Name
|
ferric chloride
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was kept stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
introducing tube
|
Type
|
CUSTOM
|
Details
|
reached 60° C.
|
Type
|
TEMPERATURE
|
Details
|
After the lapse of 2 hr, the reaction temperature was raised to 80° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the 7-hr reaction, conversion
|
Type
|
CUSTOM
|
Details
|
Then, the reaction liquid
|
Type
|
CUSTOM
|
Details
|
separating funnel
|
Type
|
WASH
|
Details
|
washed two times with 500 ml of water
|
Type
|
CUSTOM
|
Details
|
to separate into two layers
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
magnesium sulfate was removed by vacuum filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C(Cl)Cl)C=CC(=C1)Cl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 634.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |